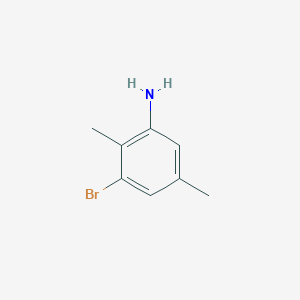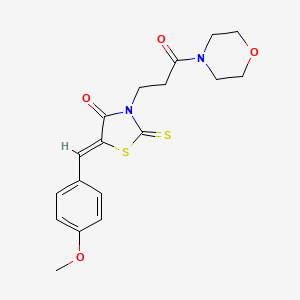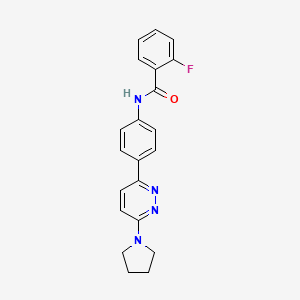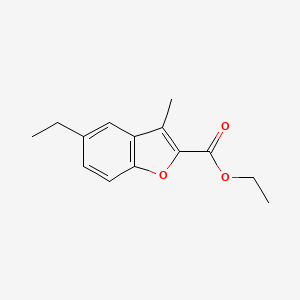
3-Bromo-2,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dimethylaniline involves introducing a bromine atom into the corresponding 2,5-dimethylaniline precursor. Various methods can be employed, such as electrophilic aromatic substitution using bromine or a brominating agent. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dimethylaniline consists of a phenyl ring (C₆H₅) with two methyl groups (CH₃) attached to the nitrogen atom. The bromine atom (Br) is directly bonded to the phenyl ring. The compound’s molecular weight is approximately 200.08 g/mol . For a visual representation, refer to the NMR spectra provided in the supplementary materials .
Physical And Chemical Properties Analysis
科学的研究の応用
Epigenetic Regulation and Bromodomain Inhibition
3-Bromo-2,5-dimethylaniline and related compounds have significant implications in epigenetic regulation through the inhibition of bromodomains. Bromodomains, which recognize acetylated lysines on histone tails, are critical in the regulation of gene transcription. The identification of 3,5-dimethylisoxazole as an acetyl-lysine bioisostere has led to the development of compounds capable of displacing acetylated histone-mimicking peptides from bromodomains. This action has antiproliferative and anti-inflammatory properties, highlighting the potential of these compounds in the development of selective probes and inhibitors for various bromodomains involved in cancer and inflammation (Hewings et al., 2011).
Electrochemical Oxidation and Decomposition Pathways
The electrochemical behavior of compounds structurally related to 3-Bromo-2,5-dimethylaniline, such as 4-bromo-2,6-dimethylaniline, has been studied in aqueous sulphuric acid solutions. These studies provide insights into the anodic decomposition pathways of these compounds, which can have implications for their use in various chemical synthesis processes and understanding their stability and reactivity under different conditions (Arias et al., 1990).
Antithrombin III Interaction
Research into the interaction of specific chemical modifications, such as those involving bromine and tryptophan residues, with antithrombin III has shed light on the heparin-binding sites of this important protein. Understanding these interactions is crucial for the development of therapeutic agents targeting blood coagulation disorders (Blackburn et al., 1984).
Synthesis of Organic Intermediates
Compounds like 3-Bromo-2,5-dimethylaniline serve as key intermediates in the synthesis of various organic compounds. For example, dimethyl-4-bromoiodobenzenes, which are valuable in numerous fields, can be synthesized from related aniline derivatives, demonstrating the utility of these compounds in organic synthesis and industrial applications (Li Yu, 2008).
Safety and Hazards
特性
IUPAC Name |
3-bromo-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHDRSMCPLBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2971123.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)

![Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B2971127.png)


![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)




![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)
